![molecular formula C44H38N4Ni B15287284 nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide](/img/structure/B15287284.png)
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
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Overview
Description
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are compounds where a metal ion is coordinated to a porphyrin ring, a large, aromatic, and heterocyclic macrocycle. This specific compound features a nickel ion (Ni^2+) at its core, coordinated to a tetraphenylporphyrin ligand. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, in the presence of a suitable solvent like dichloromethane or methanol. The reaction is often carried out under reflux conditions to ensure complete coordination of the nickel ion to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is typically achieved through chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: Ligand substitution reactions can occur, where the phenyl groups or other ligands attached to the porphyrin ring are replaced by different groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nickel(III) porphyrin complexes, while reduction can produce nickel(I) porphyrin complexes. Substitution reactions can result in a variety of substituted porphyrin derivatives .
Scientific Research Applications
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion to the porphyrin ring, which stabilizes the compound and allows it to participate in various chemical reactions. The nickel ion can undergo changes in its oxidation state, facilitating redox reactions. The porphyrin ring can also interact with other molecules, enabling ligand substitution and other reactions .
Comparison with Similar Compounds
Similar Compounds
Nickel(2+);5,10,15,20-tetraphenylporphyrin: Similar in structure but lacks the decahydro modification.
Copper(2+);5,10,15,20-tetraphenylporphyrin: Contains a copper ion instead of nickel.
Iron(3+);5,10,15,20-tetraphenylporphyrin: Contains an iron ion and is often used in studies of heme proteins
Uniqueness
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to its specific coordination environment and the presence of the decahydro modification, which can influence its chemical reactivity and stability. This makes it particularly valuable in catalytic applications and in the study of metalloenzyme mimics .
Biological Activity
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide (often referred to as NiTPP) is a complex porphyrin compound with significant biological activity. This article delves into its antibacterial properties, antioxidant capabilities, and cytotoxicity against various cancer cell lines.
- Molecular Formula : C44H28N4Ni
- Molecular Weight : 671.41 g/mol
- Appearance : Purple solid
- Solubility : Organo-soluble
Antibacterial Activity
Research indicates that NiTPP exhibits varying degrees of antibacterial activity against several microbial strains. The results of a study assessing its antibacterial properties are summarized in Table 1.
Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
NiTPP(5-ClSA) | S. aureus | 12 | Moderate |
NiTPP(5-FSA) | S. aureus | 18 | Significant |
NiTPP(5-NO2SA) | M. luteus | 20 | Significant |
NiTPP(5-NH2SA) | E. coli | 10 | Low |
The study found that the uncomplexed precursor (TMP) showed no antibacterial activity at a concentration of 100 µg/mL. However, the nickel complexed derivatives exhibited weak to moderate antibacterial activity. Notably, NiTPP with nitro substituents demonstrated enhanced bioactivity compared to other derivatives .
Antioxidant Activity
The antioxidant capacity of NiTPP was evaluated using the DPPH radical scavenging assay. The results are presented in Table 2.
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
TMP | >100 | Low |
NiTPP | 50 | High |
NiTPP(5-NO2SA) | 65 | Moderate |
The data indicates that metallation significantly enhances the antioxidant activity of the porphyrin complexes. The IC50 values suggest that NiTPP can effectively scavenge free radicals and may serve as a potential antioxidant agent .
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted against various human cancer cell lines to assess the anticancer potential of NiTPP. The findings are summarized in Table 3.
Compound | Cell Line | % Growth Inhibition |
---|---|---|
TMP | TA7D (Breast) | 12% |
NiTPP | TA7D (Breast) | 47% |
NiTPP | T98G (Glioblastoma) | 39% |
NiTPP | PC-3 (Prostate) | 43% |
NiTPP | A-549 (Lung) | 51% |
The results indicate that NiTPP exhibits significant cytotoxic effects against all tested cancer cell lines. The highest growth inhibition was observed in lung cancer cells (A-549), suggesting its potential as an anticancer agent .
Properties
Molecular Formula |
C44H38N4Ni |
---|---|
Molecular Weight |
681.5 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |
InChI Key |
IHVAFDUQVJCHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
Origin of Product |
United States |
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